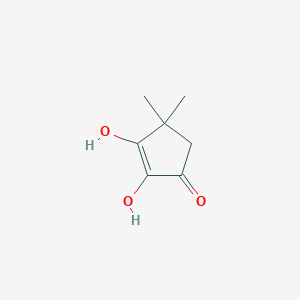
2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O3. It is a derivative of cyclopentenone and features two hydroxyl groups and two methyl groups on the cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one typically involves the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione, followed by hydrolysis and decarboxylation of the resulting 3,5-dicarbetoxy-3,4-dimethyl-cyclopentane-1,2-dione . The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its cytotoxicity against tumor cells
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one involves its interaction with cellular targets and pathways. It is known to selectively kill tumor cells by inducing apoptosis (programmed cell death). The compound’s α,β-unsaturated carbonyl structure allows it to react with nucleophiles in the cell, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2-cyclopenten-1-one: Similar structure but lacks the hydroxyl groups.
4,4-Dimethyl-2-cyclopenten-1-one: Similar structure but lacks the hydroxyl groups and has different methyl group positioning.
Uniqueness
2,3-Dihydroxy-4,4-dimethylcyclopent-2-en-1-one is unique due to the presence of both hydroxyl groups and methyl groups on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
203244-06-8 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2,3-dihydroxy-4,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c1-7(2)3-4(8)5(9)6(7)10/h9-10H,3H2,1-2H3 |
InChI Key |
IBOAPHKNBOWRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=C1O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















